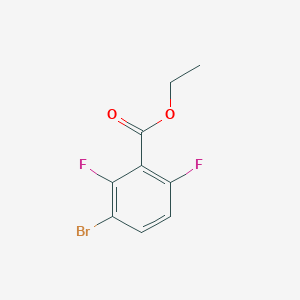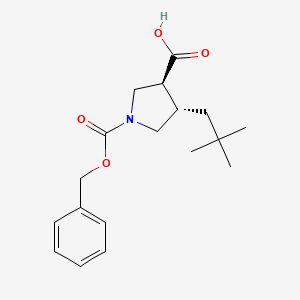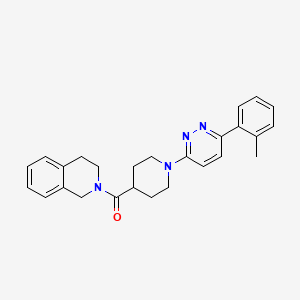![molecular formula C12H12N4O2 B2851416 N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide CAS No. 1146935-28-5](/img/structure/B2851416.png)
N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide” is a chemical compound with the empirical formula C11H10N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of a similar compound, N-(4-bromophenyl)furan-2-carboxamide, was reported in a study . The compound was synthesized by reacting furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .Molecular Structure Analysis
The molecular structure of “N’-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide” can be represented by the SMILES stringNC(C=C1)=CC=C1NC(C2=CC=CO2)=O . The InChI key for this compound is HWMFFWCDLWDYGX-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“N’-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide” is a solid substance . It has a molecular weight of 202.21 .Scientific Research Applications
Synthesis and Biological Activities
Antibacterial, Antiurease, and Antioxidant Applications
Compounds synthesized from furan-2-carbohydrazide derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities. These compounds have shown effective antiurease and antioxidant activities, suggesting their potential application in the treatment of diseases caused by oxidative stress and urease-producing bacteria (Sokmen et al., 2014).
Antimicrobial Activities
N-(4-bromophenyl)furan-2-carboxamide and its analogues have demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These findings highlight the potential of furan-2-carboxamide derivatives in developing new antimicrobial agents (Siddiqa et al., 2022).
Material Science Applications
Enzymatic Polymerization of Furanic-Aliphatic Polyamides
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been synthesized as sustainable alternatives to polyphthalamides, applicable in high-performance materials. These compounds, such as poly(octamethylene furanamide) (PA8F), demonstrate the potential for use in a range of commercial and environmental-friendly applications (Jiang et al., 2015).
Bio-imaging Applications
Fluorescent Chemosensors
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor has applications in bio-imaging, demonstrating its utility in live cell and zebrafish larvae imaging (Ravichandiran et al., 2020).
Future Directions
The future directions for “N’-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide” could involve further exploration of its antibacterial properties, as suggested by the study on the similar compound . More research could also be conducted to understand its chemical reactions and potential applications.
Properties
IUPAC Name |
4-amino-N-[(Z)-[amino(furan-2-yl)methylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-9-5-3-8(4-6-9)12(17)16-15-11(14)10-2-1-7-18-10/h1-7H,13H2,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAMFMKCPHIOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=NNC(=O)C2=CC=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C(=N/NC(=O)C2=CC=C(C=C2)N)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)
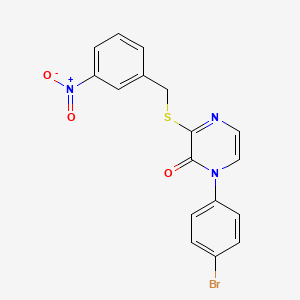

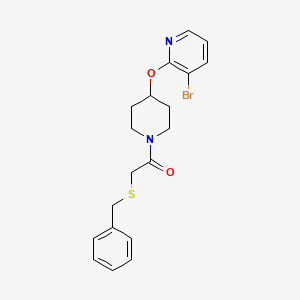
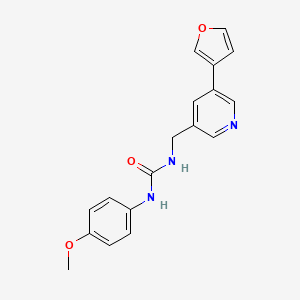
![N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2851341.png)
![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851344.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)
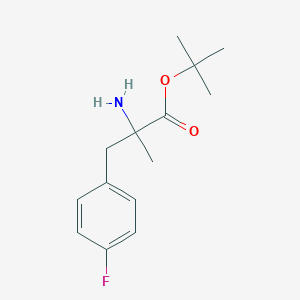
![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)

